2-Amino-2-cyclopropylacetamide

Overview

Description

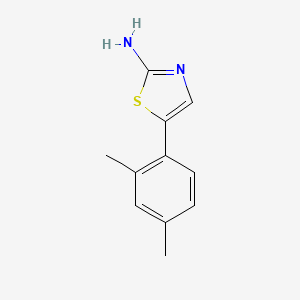

“2-Amino-2-cyclopropylacetamide” is a chemical compound with the molecular formula C5H10N2O . It is also known as “acycloretin” or "CCZ-1".

Molecular Structure Analysis

The molecular structure of “2-Amino-2-cyclopropylacetamide” consists of a cyclopropyl group (a three-carbon ring), an amide group (consisting of a carbonyl group (C=O) and a nitrogen), and an additional amino group (NH2) .Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-2-cyclopropylacetamide” were not found, amines in general are known to undergo a variety of reactions. These include alkylation, acylation, and elimination reactions .Physical And Chemical Properties Analysis

“2-Amino-2-cyclopropylacetamide” has a molecular weight of 150.61 . The physical form of this compound is a powder . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane derivatives, like 2-Amino-2-cyclopropylacetamide, play a significant role in the development of new therapeutic agents due to their conformational rigidity and ability to mimic biologically active molecular frameworks. For instance, cyclopropane-containing compounds have been designed as potent and selective agonists for group 2 metabotropic glutamate receptors (mGluRs), demonstrating their importance in developing treatments for neurological disorders (Monn et al., 1997). Similarly, cyclopropane units have been employed in the synthesis of histamine analogs, serving as conformationally restricted ligands that may offer new pathways for addressing allergies and inflammatory responses (Kazuta et al., 2002).

Cyclopropane in Molecular Biology and Chemistry

In molecular biology and chemistry research, cyclopropane derivatives, including 2-Amino-2-cyclopropylacetamide, may find applications in studying enzyme interactions, elucidating biological pathways, or as building blocks in synthetic chemistry. For example, cyclopropane-based molecules have been explored for their ability to bind to specific receptors with high affinity, offering insights into receptor-ligand interactions and the potential for targeted drug development (Watanabe et al., 2010). Additionally, the structural characteristics of cyclopropane derivatives make them valuable in designing novel compounds with desired pharmacological properties, such as improved stability, bioavailability, or specificity (Nakamura & Isobe, 2010).

Potential in Gene Delivery

Innovative applications of cyclopropane derivatives extend to gene delivery technologies. Research into amino fullerenes, which share conceptual similarities with cyclopropane amino derivatives, highlights the potential of structurally unique compounds in facilitating efficient and targeted gene delivery in vivo, opening avenues for gene therapy and molecular medicine (Nakamura & Isobe, 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-2-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDBHHOICLCJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-cyclopropylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)

![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)